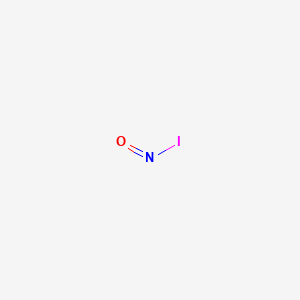
Nitrosyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrosyl iodide is a chemical compound with the formula INO. It is a nitrosyl halide, consisting of a nitrosyl group (NO) bonded to an iodine atom. This compound is known for its distinctive properties and reactivity, making it a subject of interest in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrosyl iodide can be synthesized through the reaction of nitric oxide (NO) with iodine (I2). The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
NO+I2→INO
Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the laboratory synthesis methods provide a foundation for potential industrial applications. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Nitrosyl iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodine and nitrogen dioxide.
Reduction: It can be reduced to form nitric oxide and iodide ions.
Substitution: this compound can participate in substitution reactions with amines to form N-nitrosamines.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or ozone.
Reduction: Reducing agents like hydrogen or metal hydrides are used.
Substitution: Amines are common reagents in substitution reactions.
Major Products Formed:
Oxidation: Iodine (I2) and nitrogen dioxide (NO2).
Reduction: Nitric oxide (NO) and iodide ions (I-).
Substitution: N-nitrosamines.
Scientific Research Applications
Nitrosyl iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nitrosation reactions.
Biology: this compound is studied for its potential biological effects, including its role in nitrosation of biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of nitric oxide delivery.
Industry: It is used in the synthesis of various nitrogen-containing compounds and as a precursor in the production of other chemicals.
Mechanism of Action
Comparison with Similar Compounds
Nitrosyl chloride (NOCl): Similar to nitrosyl iodide but with chlorine instead of iodine.
Nitrosyl bromide (NOBr): Similar to this compound but with bromine instead of iodine.
Nitrosyl fluoride (NOF): Similar to this compound but with fluorine instead of iodine.
Uniqueness: this compound is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to other nitrosyl halides. The larger atomic size and lower electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable reagent in specific synthetic applications.
Properties
CAS No. |
58585-94-7 |
|---|---|
Molecular Formula |
INO |
Molecular Weight |
156.911 g/mol |
IUPAC Name |
nitrosyl iodide |
InChI |
InChI=1S/INO/c1-2-3 |
InChI Key |
VBAXOVGEFYCYMW-UHFFFAOYSA-N |
Canonical SMILES |
N(=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



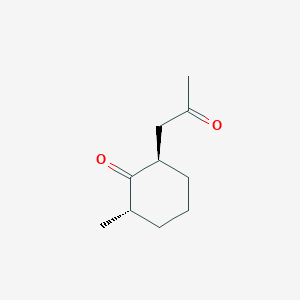
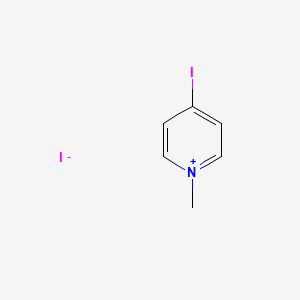
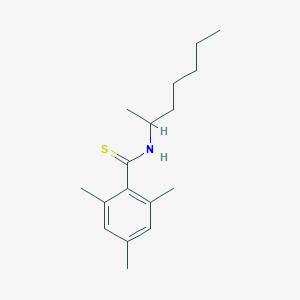
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
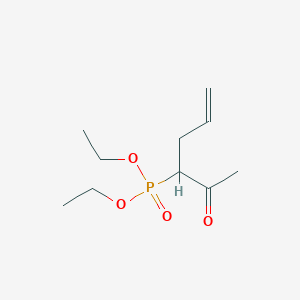


![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
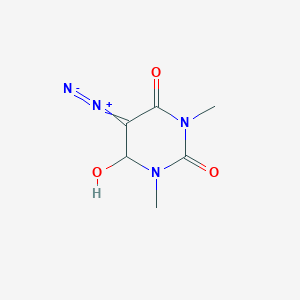
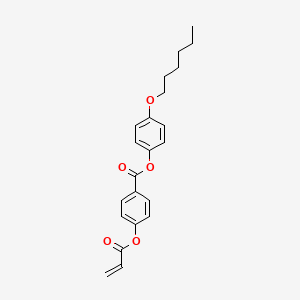
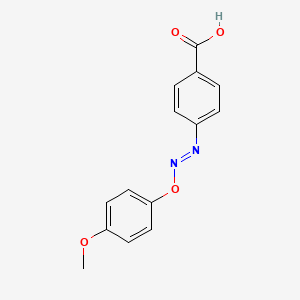
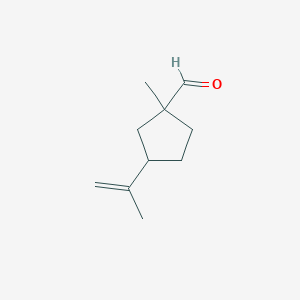
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
